Atracurium; bis(benzenesulfonic acid)

Description

Historical Context of Neuromuscular Blockade Research and Chemical Design Principles

The journey to understand and control neuromuscular transmission began with the study of curare, a plant-derived arrow poison used by South American indigenous peoples. medigraphic.comresearchgate.net Early scientific investigations in the 19th century, notably by Claude Bernard, pinpointed the site of curare's action to the neuromuscular junction, the critical synapse where nerve impulses trigger muscle contraction. researchgate.netaneskey.com It wasn't until the 1930s that the active component, d-tubocurarine, was isolated, and its structure began to be unraveled. aneskey.com

The elucidation of d-tubocurarine's structure, initially thought to be bisquaternary (possessing two quaternary nitrogen groups), heavily influenced the subsequent design of synthetic neuromuscular blocking agents. aneskey.com This "bisquaternary hypothesis" postulated that the presence of two positively charged nitrogen atoms, separated by a specific distance, was crucial for blocking the nicotinic acetylcholine (B1216132) receptors at the motor endplate. aneskey.com This principle guided the development of numerous synthetic compounds, many of which were either steroidal or benzylisoquinoline derivatives. medigraphic.commanchester.ac.uk

Classification of Neuromuscular Blocking Agents by Chemical Structure and Mechanism

Neuromuscular blocking agents (NMBAs) are broadly categorized based on their mechanism of action and chemical structure.

By Mechanism of Action:

Nondepolarizing Agents: These compounds act as competitive antagonists at the nicotinic acetylcholine (ACh) receptors on the postsynaptic membrane of the motor endplate. nih.govnih.gov By blocking the binding of ACh, they prevent depolarization of the muscle fiber, leading to muscle paralysis. nih.gov The majority of clinically used NMBAs, including atracurium (B1203153), fall into this category. wikipedia.orgjocpr.com

Depolarizing Agents: These agents, exemplified by succinylcholine, act as agonists at the ACh receptors, mimicking the action of acetylcholine. nih.govjocpr.com This initial stimulation causes a brief period of muscle fasciculations, followed by a persistent depolarization of the motor endplate, rendering it unresponsive to further stimulation by ACh and resulting in flaccid paralysis. nih.govjocpr.com

By Chemical Structure:

Benzylisoquinoline Derivatives: This class includes compounds derived from the structure of tubocurarine, such as atracurium, cisatracurium (B1209417), and mivacurium. nih.govpharmacology2000.com

Aminosteroidal Compounds: These agents, such as pancuronium, vecuronium, and rocuronium, are characterized by a rigid steroid nucleus. nih.govwikipedia.org

The following table provides a classification of some common neuromuscular blocking agents:

Table 1: Classification of Neuromuscular Blocking Agents| Class | Sub-class | Examples | Mechanism of Action |

|---|---|---|---|

| Nondepolarizing | Benzylisoquinoline | Atracurium, Cisatracurium, Mivacurium | Competitive ACh Antagonist |

| Aminosteroidal | Pancuronium, Vecuronium, Rocuronium | Competitive ACh Antagonist | |

| Depolarizing | - | Succinylcholine | ACh Agonist |

Conceptual Framework of Chemodegradation in Drug Design: A Case Study of Atracurium Besilate

The development of atracurium besilate in 1974 by George H. Dewar at Strathclyde University represented a significant leap in rational drug design. wikipedia.org The primary goal was to create a nondepolarizing neuromuscular blocking agent with a predictable duration of action, independent of organ-based metabolism and elimination. wikipedia.org This led to the innovative concept of "chemodegradation," a term coined by Roger D. Waigh. wikipedia.org

Atracurium was intentionally designed to be chemically unstable at physiological pH and temperature, undergoing spontaneous, non-enzymatic degradation through a process known as Hofmann elimination . nih.govnih.govdoccheck.com This chemical reaction converts an amine into an alkene and is dependent on factors like temperature and pH. doccheck.com

In addition to Hofmann elimination, atracurium also undergoes ester hydrolysis , a process catalyzed by nonspecific esterases present in the plasma. nih.govld99.comnih.gov The interplay of these two degradation pathways results in the breakdown of the atracurium molecule into inactive metabolites, primarily laudanosine (B1674548) and a quaternary monoacrylate. nih.govld99.comresearchgate.net

The following table summarizes the key degradation pathways of atracurium besilate:

Table 2: Degradation Pathways of Atracurium Besilate| Degradation Pathway | Nature | Key Factors | Primary Metabolites |

|---|---|---|---|

| Hofmann Elimination | Chemical (Non-enzymatic) | Physiological pH and temperature | Laudanosine, Quaternary monoacrylate |

| Ester Hydrolysis | Biological (Enzymatic) | Nonspecific plasma esterases | Laudanosine, Monoquaternary acid |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Alcuronium |

| Anatruxonium |

| Atracurium |

| Atracurium Besilate |

| Benzylisoquinoline |

| Chandonium |

| Cisatracurium |

| Cisatracurium Besilate |

| Curare |

| d-tubocurarine |

| Dacuronium |

| Decamethonium |

| Diadonium |

| Dihydrochandonium |

| Dimethyltubocurarine |

| Dipyrandium |

| Doxacurium (B1220649) |

| Fazadinium |

| Gallamine |

| Laudanosine |

| Malouètine |

| Metocurine |

| Mivacurium |

| Pancuronium |

| Pipecuronium |

| Rapacuronium |

| Rocuronium |

| Succinylcholine |

| Suxamethonium |

| Tropeinium |

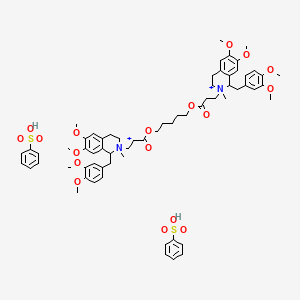

An Article Focusing on the Chemical Compound “Atracurium; bis(benzenesulfonic acid)”

Structure

2D Structure

Properties

Molecular Formula |

C65H84N2O18S2+2 |

|---|---|

Molecular Weight |

1245.5 g/mol |

IUPAC Name |

benzenesulfonic acid;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;; |

InChI Key |

XXZSQOVSEBAPGS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Atracurium Besilate

Atracurium (B1203153) besilate, a complex bis-quaternary ammonium (B1175870) compound, is a product of rational drug design. Its synthesis and structural verification require precise chemical methodologies and advanced analytical techniques to manage its inherent stereochemical complexity.

Molecular Pharmacodynamics of Atracurium Besilate

Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors at the Neuromuscular Junction

Atracurium (B1203153) besilate functions as a competitive antagonist at the nicotinic acetylcholine (ACh) receptors located on the motor end-plate of the neuromuscular junction. nih.govdrugbank.compfizer.com In the physiological state, the binding of the neurotransmitter acetylcholine to these receptors leads to depolarization of the muscle cell membrane and subsequent muscle contraction. nih.gov Atracurium, due to its structural similarity to acetylcholine, binds to the same receptor sites without activating the receptor. nih.gov By occupying these binding sites, it prevents acetylcholine from binding, thereby inhibiting depolarization and causing muscle paralysis. nih.gov This antagonism is a reversible process, and the neuromuscular block can be overcome by increasing the concentration of acetylcholine at the synapse, which is the mechanism of action for reversal agents like acetylcholinesterase inhibitors. drugbank.com

While its primary site of action is the neuromuscular junction, studies have also investigated the interaction of atracurium with neuronal nicotinic receptors. Research on human neuronal nicotinic receptors expressed in Xenopus laevis oocytes has shown that atracurium can inhibit various subtypes, including the α4β2, α3β4, and α7 receptors, in the micromolar range. nih.gov The blockade was found to be competitive at α4β2 and α7 receptors, but noncompetitive at the α3β4 receptor subtype. nih.gov This suggests that the pharmacological profile of atracurium extends beyond the neuromuscular junction, although the clinical significance of these interactions is still under investigation. nih.gov

Ligand-Receptor Binding Kinetics and Dissociation Dynamics of Atracurium Besilate

The kinetic properties of atracurium's interaction with the nicotinic acetylcholine receptor are fundamental to its pharmacological profile. While detailed kinetic constants for atracurium itself are not abundantly available in the literature, studies on its single isomer, cisatracurium (B1209417), provide valuable insights. For cisatracurium, the association rate constant (l+1) and dissociation rate constant (l-1) have been measured, and from these, the binding affinity (Kd) can be calculated. nih.gov One study reported that for the commercial preparation of atracurium, which is a mixture of isomers, the apparent receptor dissociation constant was determined in isolated guinea pig muscles, and the drug behaved kinetically as a single substance. nih.gov

Table 1: Reported Kinetic Parameters for Benzylisoquinolinium Compounds

| Compound | Receptor Type | Parameter | Value | Source |

|---|---|---|---|---|

| Cisatracurium | Mouse muscle-type nAChR | Kd (calculated from l-1/l+1) | 220 ± 70 nM | nih.gov |

| Cisatracurium | Mouse muscle-type nAChR | Activation energy for dissociation | 90 ± 6 kJ mol-1 | nih.gov |

| Cisatracurium | Mouse muscle-type nAChR | Apparent activation energy for association | 38 ± 6 kJ mol-1 | nih.gov |

| Atracurium | Neuronal nAChR α7 | pIC50 | 7.9 – 8.3 | nih.gov |

Note: Data for cisatracurium, a stereoisomer of atracurium, are included to provide insight into the potential kinetic properties of atracurium besilate. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration.

Conformational Changes in Receptor Structure Induced by Atracurium Besilate Binding (In Vitro Studies)

The binding of ligands to nicotinic acetylcholine receptors is known to induce conformational changes in the receptor's structure, which are central to its function. nih.gov While agonists like acetylcholine induce a conformational change that opens the ion channel, antagonists like atracurium bind to the receptor and stabilize it in a non-conducting, or closed, state. nih.gov

Direct experimental evidence detailing the specific conformational changes induced by atracurium besilate binding in vitro is limited in publicly accessible literature. However, general principles derived from studies of the nicotinic acetylcholine receptor family suggest that the binding of a competitive antagonist prevents the rotational movements of the subunits that are associated with channel opening. nih.gov Techniques such as fluorescence resonance energy transfer (FRET) could potentially be used to study these conformational dynamics by labeling the receptor and the ligand to monitor changes in their proximity and orientation upon binding.

Studies on the nicotinic acetylcholine receptor have shown that the binding of agonists leads to a "flip" and "flop" mechanism, where the agonist rotates and a loop region of the receptor moves to create a more compact and stable binding pocket. elifesciences.orgbiorxiv.org It is hypothesized that competitive antagonists like atracurium, due to their larger size, sterically hinder these conformational rearrangements, thus preventing channel activation.

Theoretical Models of Atracurium Besilate Interaction with Cholinergic Receptor Subunits

Theoretical modeling and computational studies are powerful tools for understanding the molecular interactions between drugs and their receptors. However, specific molecular docking or molecular dynamics simulation studies focusing exclusively on atracurium besilate and its interaction with the nicotinic acetylcholine receptor subunits are not widely reported in the scientific literature.

General computational models of the nicotinic acetylcholine binding site have been developed using known agonists and antagonists as templates. researchgate.net These models help to delineate the key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding. The binding of acetylcholine is thought to involve interactions with aromatic residues in a "binding box" within the receptor. It is plausible that the bulky benzylisoquinolinium structure of atracurium interacts with this same region, but in a manner that does not permit the conformational changes necessary for channel gating.

The development of high-resolution structures of the nicotinic acetylcholine receptor, for instance through cryo-electron microscopy (cryo-EM), provides a structural basis for more accurate molecular modeling. biorxiv.org Such models could, in the future, be used to perform detailed in silico studies of atracurium's binding pose, identify key intermolecular interactions, and elucidate the precise structural basis for its antagonist activity.

Comparative Analysis of Molecular Mechanisms with Other Benzylisoquinolinium Neuromuscular Blocking Agents

Atracurium besilate belongs to the benzylisoquinolinium class of neuromuscular blocking agents, which also includes compounds such as cisatracurium, mivacurium, and doxacurium (B1220649). nih.gov While they share a common chemical scaffold and mechanism of action as competitive antagonists of the nicotinic acetylcholine receptor, there are notable differences in their molecular pharmacology, potency, and clinical profiles. nih.govanesthesiologypaper.com

Cisatracurium is a single stereoisomer of atracurium, which itself is a mixture of ten stereoisomers. anesthesiologypaper.comaijournals.com Cisatracurium is approximately three to four times more potent than atracurium. anesthesiologypaper.comaijournals.com This difference in potency is attributed to the specific stereochemistry of the cis-cis isomer, which likely allows for a more optimal fit and interaction with the binding sites on the nicotinic receptor. nih.gov Both atracurium and cisatracurium undergo Hofmann elimination, a non-enzymatic degradation process dependent on pH and temperature, for their metabolism. aijournals.com

Compared to other benzylisoquinolinium compounds, the number of methoxy (B1213986) groups on the benzylisoquinolinium heads can influence potency. nih.gov For instance, atracurium, mivacurium, and doxacurium have four, five, and six methoxy groups per head, respectively, and their potency generally increases in that order. nih.gov The nature of the linking chain between the two quaternary ammonium (B1175870) heads also plays a role in the molecule's flexibility and interaction with the receptor. nih.gov

Table 2: Comparative Properties of Atracurium and Cisatracurium

| Property | Atracurium | Cisatracurium | Source(s) |

|---|---|---|---|

| Composition | Mixture of 10 stereoisomers | Single stereoisomer (1R-cis, 1'R-cis) | anesthesiologypaper.comaijournals.com |

| Relative Potency | 1 | ~3-4 times more potent than atracurium | anesthesiologypaper.comaijournals.com |

| Primary Metabolism | Hofmann elimination and ester hydrolysis | Hofmann elimination | aijournals.com |

| Histamine (B1213489) Release | Can occur | Minimal to no histamine release | anesthesiologypaper.comijlbpr.com |

Degradation Pathways and Metabolite Formation of Atracurium Besilate

Hofmann Elimination: A Predominant Non-Enzymatic Degradation Pathway

Hofmann elimination is a spontaneous, non-enzymatic chemical process that accounts for a significant portion of atracurium's inactivation. patsnap.comwikipedia.orgnih.gov This reaction, a form of retro-Michael addition, occurs at physiological pH and temperature, breaking down the complex atracurium (B1203153) molecule into simpler, inactive components. patsnap.comwikipedia.org Some research posits that Hofmann elimination is the rate-limiting and principal route of degradation, functioning as the primary clearance mechanism. wikipedia.orgresearchgate.netoup.com

Chemical Mechanism and Reaction Kinetics

The chemical degradation of atracurium via Hofmann elimination proceeds through a base-catalyzed reaction mechanism. ld99.com The process follows exponential decay kinetics, meaning its rate is proportional to the concentration of the drug. oup.comnih.gov In vitro studies in phosphate (B84403) buffer (pH 7.4, 37°C) have determined the half-life of atracurium to be approximately 39.4 minutes. oup.com

Kinetic models of atracurium decay and the subsequent formation of its metabolite, laudanosine (B1674548), have revealed a complex, multi-step process. One model suggests that laudanosine generation occurs via two distinct processes: a rapid phase with a half-life of 0.25 minutes, accounting for about 31% of the dose, and a much slower phase with a half-life of 51 minutes for the remaining 69%. nih.gov This suggests that the degradation proceeds in both central and peripheral compartments of the body. nih.gov

Influence of pH and Temperature on Hofmann Elimination Rate

The rate of Hofmann elimination is highly dependent on both pH and temperature. wikipedia.orgnih.gov An increase in pH (alkalosis) or temperature (hyperthermia) accelerates the degradation process. ld99.comumcutrecht.nl Conversely, a decrease in pH (acidosis) or temperature (hypothermia) slows the reaction rate. nih.gov This temperature dependence has been observed clinically, where hyperthermic patients show a higher clearance of atracurium, requiring adjustments in administration. umcutrecht.nlresearchgate.net Even slight increases in temperature, such as warming of intravenous lines to 38°C, can potentially enhance degradation before the drug reaches the patient. nih.gov

In vitro studies have further demonstrated that at a constant pH and temperature, the degradation rate can be influenced by the composition of the surrounding solution. nih.gov The type of buffer system (e.g., phosphate, HEPES, Tris) and the presence of additives like sodium chloride or glucose can alter the speed of the reaction. nih.govresearchgate.net For instance, degradation is faster in phosphate buffers compared to Tris buffers, and the presence of glucose has been shown to enhance the process. nih.govresearchgate.net

| Factor | Effect on Hofmann Elimination Rate | Citation |

| pH | Rate increases with higher pH (alkalosis). | ld99.com |

| Rate decreases with lower pH (acidosis). | nih.gov | |

| Temperature | Rate increases with higher temperature (hyperthermia). | umcutrecht.nl |

| Rate decreases with lower temperature (hypothermia). | nih.gov |

Primary Degradation Products: Laudanosine and Quaternary Monoacrylate

The Hofmann elimination of atracurium results in the formation of two primary degradation products: laudanosine and a quaternary monoacrylate. researchgate.net Laudanosine, a tertiary amino alkaloid, has no neuromuscular blocking activity but is known to be a central nervous system stimulant. wikipedia.orgnih.govnih.gov The quaternary monoacrylate also possesses some neuromuscular blocking activity, though it is significantly less potent than the parent compound. nih.gov Research indicates that one molecule of atracurium is ultimately capable of degrading into two molecules of laudanosine through a sequential process. nih.gov Laudanosine itself is also considered a metabolite of cisatracurium (B1209417), a stereoisomer of atracurium. wikipedia.orgresearchgate.net

Ester Hydrolysis: Contribution of Non-Specific Esterases

In addition to the chemical pathway of Hofmann elimination, atracurium is also metabolized through enzymatic ester hydrolysis. nih.govnih.gov This biological degradation is catalyzed by non-specific esterases present in the plasma, which are different from the pseudocholinesterase that metabolizes other neuromuscular blockers like succinylcholine. nih.govnih.gov There is a scientific debate regarding the relative contribution of this pathway compared to Hofmann elimination. wikipedia.orgld99.com

Enzymatic Mechanism and Substrate Specificity

The ester hydrolysis pathway involves the enzymatic cleavage of the two ester linkages within the atracurium molecule. nih.gov The primary enzymes responsible are non-specific carboxylesterases. oup.comnih.gov Some studies, particularly those examining atracurium degradation in human plasma in vitro, suggest that ester hydrolysis is the major metabolic pathway. nih.govresearchgate.net These studies found that atracurium degradation was threefold more rapid in plasma than in a buffer solution at physiological pH and temperature, with the rate being significantly slowed by the addition of a potent esterase inhibitor. nih.govresearchgate.net

| Condition | Finding | Implication | Citation |

| In Vitro (Plasma vs. Buffer) | Degradation is ~3x faster in human plasma than in buffer. | Suggests a major role for enzymatic hydrolysis. | nih.gov |

| In Vitro (with Carboxylesterase) | Addition of carboxylesterase did not significantly change the degradation rate of the parent atracurium molecule. | Suggests Hofmann elimination is the rate-limiting step and ester hydrolysis is secondary. | oup.com |

Factors Modulating Esterase-Catalyzed Hydrolysis

The rate of esterase-catalyzed hydrolysis is subject to modulation by several factors. The activity of this enzymatic pathway appears to be influenced by pH, with some evidence suggesting that a drop in pH (acidosis) enhances the rate of ester hydrolysis, an effect opposite to that observed with Hofmann elimination. nih.govld99.com The presence of specific enzyme inhibitors can also significantly impact this pathway. The administration of organophosphorus compounds like triorthotolyl phosphate (TOTP) in rats, which inhibit carboxylesterase, was shown to markedly prolong the effects of atracurium. nih.gov Similarly, in vitro studies using diisopropylfluorophosphate, another potent esterase inhibitor, demonstrated a slowing of atracurium degradation in human plasma. nih.govresearchgate.net

Secondary Degradation Products: Quaternary Alcohol and Quaternary Acid

The degradation of atracurium besilate is a two-pronged process involving Hofmann elimination and ester hydrolysis. wikipedia.orgnih.gov While Hofmann elimination is the principal pathway at physiological pH and temperature, ester hydrolysis, facilitated by non-specific plasma esterases, also plays a crucial role in the formation of secondary degradation products. wikipedia.orgnih.govnih.gov

The initial step in the degradation cascade via Hofmann elimination, a retro-Michael addition reaction, yields laudanosine and a quaternary monoacrylate. wikipedia.org Subsequently, this quaternary monoacrylate can undergo further breakdown through two distinct pathways:

Formation of the Quaternary Alcohol: Alternatively, the quaternary monoacrylate can be metabolized to a quaternary alcohol . oatext.com This reaction is also mediated by ester hydrolysis. oatext.com

It is important to note that atracurium itself is a mixture of ten stereoisomers. pfizer.com The rate of degradation and the relative production of these secondary metabolites can be influenced by the specific isomeric composition.

Comprehensive Characterization of Degradation Products and Their Chemical Stability

Atracurium besilate and its degradation products have been the subject of numerous analytical studies to elucidate their structure and stability. The parent compound is a large, complex molecule with four chiral centers, resulting in ten possible stereoisomers. pfizer.com It is supplied as a sterile aqueous solution with a pH adjusted to 3.00 to 3.65 to ensure stability. pfizer.com Under refrigerated conditions (2°C to 8°C), atracurium besilate maintains its potency, with a slow degradation rate of approximately 6% per year. pfizer.com However, at room temperature (25°C), the degradation rate accelerates to about 5% per month. pfizer.com Studies have shown that atracurium besilate is unstable in both acidic and basic conditions, with maximum stability observed around pH 2.5. fda.gov

The degradation products also exhibit varying degrees of stability. Laudanosine, a major metabolite, is a tertiary amino alkaloid. wikipedia.org The quaternary acid and quaternary alcohol are also key degradation products whose chemical characteristics are summarized below.

Table 1: Physicochemical Properties of Key Atracurium Besilate Degradation Products

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Other Names |

| Quaternary Acid | C24H32NO6+ | 430.51 | Cisatracurium Impurity A (EP) |

| Quaternary Alcohol | C29H42NO7+ | 516.65 | Atracurium Impurity 8 |

Data sourced from various chemical suppliers and databases.

Forced degradation studies of cisatracurium, a single isomer of atracurium, have shown that under alkaline conditions (0.005 N NaOH), the parent compound is rapidly degraded, leading to significant increases in its degradation products. mhmedical.com

Pathways of Further Biotransformation of Laudanosine and Other Metabolites

Laudanosine, a primary and pharmacologically significant metabolite of atracurium, undergoes further biotransformation primarily in the liver. oatext.comnih.gov While atracurium's degradation is independent of hepatic function, the clearance of laudanosine is reliant on liver metabolism. wikipedia.orgnih.gov In cases of hepatic failure, the elimination half-life of laudanosine is prolonged. nih.gov

The biotransformation of xenobiotics, such as laudanosine, generally involves Phase I and Phase II metabolic reactions to increase their water solubility and facilitate excretion. mhmedical.com Phase I reactions typically introduce or expose functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules. mhmedical.com

Studies in animals have shown that atracurium and its metabolites, including those from the laudanosine pathway, are excreted in both bile and urine. pfizer.comnih.gov The specific enzymes and detailed metabolic pathways involved in the further breakdown of laudanosine and the other quaternary metabolites are complex and continue to be an area of scientific investigation. The process of biotransformation can lead to a variety of metabolites, each with its own pharmacokinetic profile and potential for accumulation, particularly in patients with compromised renal or hepatic function. nih.govresearchgate.net

Preclinical Pharmacokinetics and Distribution Studies of Atracurium Besilate

Absorption and Distribution in In Vitro Systems and Animal Models (e.g., rat, pig)

Following intravenous administration, atracurium (B1203153) is distributed throughout the body. In pigs, a pharmacokinetic study following a single intravenous bolus injection revealed a total volume of distribution of 341 ± 56 ml/kg. nih.gov The volume of distribution for atracurium is approximately 160 mL/kg, and it has a plasma protein binding of 82%. nih.gov

Studies in rats have shown that the pharmacokinetics of atracurium in this species are markedly different from those in humans. doctorlib.org For instance, in vitro experiments using rat phrenic nerve-hemidiaphragm preparations have been utilized to study the drug's effects on neuromuscular transmission. nih.govscielo.br Thermally injured rats have been used as a model to investigate resistance to nondepolarizing muscle relaxants, where the plasma concentration required to produce a 50% reduction in muscle contraction was determined. nih.gov

In pigs, the required dose to achieve satisfactory neuromuscular blockade and the corresponding plasma levels, volume of distribution, and plasma clearance values are higher than in humans. nih.govsemanticscholar.org Despite these differences, the distribution and elimination half-lives are similar to those reported in other species. nih.gov A study on young pigs of different ages (2.0-2.5 months vs. 4.0-5.0 months) that were administered cisatracurium (B1209417), a stereoisomer of atracurium, showed that the distribution volume was higher in the younger pigs. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Atracurium in Different Animal Models

| Species | Volume of Distribution (Vd) | Plasma Protein Binding | Key Findings |

| Pig | 341 ± 56 ml/kg nih.gov | Not specified | Higher dose required for neuromuscular blockade compared to humans. nih.govsemanticscholar.org |

| General | ~160 mL/kg nih.gov | 82% nih.gov | General distribution characteristics. |

| Rat | Not specified | Identical for sham and injured groups nih.gov | Pharmacokinetics differ significantly from humans. doctorlib.org |

Elimination Kinetics and Clearance Mechanisms in Preclinical Contexts

Atracurium is characterized by its unique elimination pathways that are largely independent of renal and hepatic function. nih.govnih.gov The primary mechanisms of elimination are Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature, and ester hydrolysis, catalyzed by non-specific esterases. nih.govglobalrph.compatsnap.com

In pigs, the elimination half-life of atracurium was found to be 28.6 ± 6.3 minutes, with a plasma clearance of 8.7 ± 1.1 ml/min/kg. nih.gov Studies in anesthetized cats demonstrated a plasma elimination half-life of approximately 20 minutes. tandfonline.com These studies in cats also indicated that neither the liver nor the kidneys play a major role in the metabolism and elimination of the unchanged drug. nih.govtandfonline.com Radiolabeled studies in cats showed that the radioactivity eliminated in bile and urine consisted predominantly of metabolites rather than the unchanged drug, with both chemical decomposition and enzyme hydrolysis products being observed. tandfonline.com

The clearance of atracurium has been shown to be relatively consistent across different species, although some variations exist. For example, while the elimination half-lives in pigs are similar to other species, the plasma clearance values are higher. nih.govsemanticscholar.org In critically ill children who had undergone orthotopic liver transplantation, the steady-state plasma clearance was 13.9 (range 7.9–20.3) ml min–1 kg–1. oup.com

Interactive Data Table: Elimination Kinetic Parameters of Atracurium in Preclinical Models

| Animal Model | Elimination Half-life (t½) | Plasma Clearance | Primary Elimination Mechanisms |

| Pig | 28.6 ± 6.3 min nih.gov | 8.7 ± 1.1 ml/min/kg nih.gov | Hofmann elimination, Ester hydrolysis |

| Cat | ~20 min tandfonline.com | Not specified | Hofmann elimination, Ester hydrolysis nih.govtandfonline.com |

Impact of Physiological Parameters (e.g., temperature, pH) on Atracurium Elimination in Animal Models

The elimination of atracurium is significantly influenced by physiological parameters, particularly temperature and pH, due to its primary degradation pathway, the Hofmann elimination. wikipedia.org

Temperature: Hofmann elimination is a temperature-dependent process. wikipedia.org An increase in body temperature enhances the rate of atracurium degradation, while hypothermia slows it down. wikipedia.orgresearchgate.net This was clinically observed in a case where hyperthermia led to a partial recovery from neuromuscular blockade, indicating a higher clearance of atracurium at elevated temperatures. researchgate.netumcutrecht.nl

pH: The rate of Hofmann elimination is also pH-dependent, with an increase in pH favoring the elimination process. nih.govwikipedia.org In vitro studies have demonstrated that the non-enzymatic decomposition of atracurium is enhanced by increasing pH. nih.gov Conversely, a drop in pH can enhance the rate of ester hydrolysis, the other major metabolic pathway for atracurium. nih.gov In vivo studies in animals have shown that neuromuscular paralysis was significantly reduced when the arterial pH was increased. nih.gov

In vitro degradation studies of atracurium and its isomer, cisatracurium, at a constant pH of 7.4 and a temperature of 37°C have shown that the degradation rate is also dependent on the composition of the incubating solution, such as the type and concentration of buffer used. nih.gov

Compartmental Pharmacokinetic Modeling of Atracurium and its Metabolites in Preclinical Species

Pharmacokinetic studies of atracurium in various species have utilized compartmental models to describe its distribution and elimination. In pigs, a two-compartment pharmacokinetic model was used to analyze the plasma concentration data following a single intravenous bolus injection. nih.gov This model helped determine key parameters such as the elimination half-life, total volume of distribution, and plasma clearance. nih.gov

In a study involving critically ill patients, a one-compartment model was found to be consistent with the individual pharmacokinetic parameters of atracurium. nih.gov For cisatracurium in anesthetized dogs, two-compartmental models assuming either central or both central and peripheral elimination were used for pharmacokinetic analysis. researchgate.net These models are crucial for understanding the dynamic processes of drug distribution into different body compartments and its subsequent elimination.

The primary metabolite of atracurium's Hofmann elimination is laudanosine (B1674548). nih.gov Animal studies have shown that laudanosine can cross the blood-brain barrier. nih.gov The modeling of atracurium and its metabolites is important for predicting their concentrations and potential effects.

Placental Transfer and Distribution in Animal Gestation Models (e.g., rabbits)

Studies in animal gestation models have been conducted to assess the placental transfer of atracurium. In pregnant cats administered atracurium one to three days before term, no atracurium was detected in fetal blood, suggesting that the drug did not cross the placenta. doctorlib.org Similarly, a study in five pregnant sheep showed no detectable placental transfer of atracurium within a 60-minute interval after administration. doctorlib.org

Animal reproduction studies have also been conducted in rabbits. doctorlib.orgglobalrph.com Rabbits were chosen for these studies because the pharmacokinetics of atracurium in this species are considered to be similar to those in humans. doctorlib.org However, details from these studies regarding specific placental transfer ratios in rabbits are limited in the provided context. It is noted that laudanosine, a metabolite of atracurium, can cross the placental barrier. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Atracurium Besilate and Analogues

Identification of Essential Structural Motifs for Neuromuscular Blocking Activity

The neuromuscular blocking activity of atracurium (B1203153) and related compounds is contingent upon several key structural features. These motifs are essential for the molecule to bind effectively to the nicotinic acetylcholine (B1216132) (ACh) receptors at the motor endplate, acting as a competitive antagonist. nih.govresearchgate.net

Inter-onium Distance : The distance between the two quaternary nitrogen atoms (the inter-onium distance) is a critical determinant of blocking potency. The linker chain, a pentanedioyl diester chain in atracurium, separates the two benzylisoquinolinium moieties. For optimal receptor binding across the channel of the nicotinic receptor, molecules should ideally measure 20–21 Å or be able to adapt to that dimension. oup.com This spacing allows the molecule to effectively bridge the two binding sites on the receptor, ensuring a stable and effective blockade.

Role of Functional Groups in Potency and Metabolic Stability

Beyond the core bis-quaternary structure, specific functional groups within the atracurium molecule play vital roles in modulating its pharmacological profile, influencing both its potency and its unique metabolic pathway.

Methoxy (B1213986) Groups : The presence of methoxy (-OCH₃) groups on the benzylisoquinolinium rings is known to increase the potency of this class of neuromuscular blockers. oup.com Atracurium possesses four methoxy groups on each of its benzylisoquinolinium heads. There is a direct correlation between the number of methoxy groups and neuromuscular blocking potency in related compounds; for instance, doxacurium (B1220649), with six methoxy groups, is more potent than atracurium. oup.com

Ester Linkages : A defining feature of atracurium is the presence of two ester linkages in the aliphatic chain connecting the two quaternary heads. anesthesiologypaper.com These ester groups are susceptible to hydrolysis by non-specific plasma esterases, providing a biological pathway for the drug's breakdown. nih.govwikipedia.org This ester hydrolysis, along with the chemical process of Hofmann elimination, contributes to atracurium's organ-independent metabolism, a significant clinical advantage. anesthesiologypaper.comwikipedia.org The rate of ester hydrolysis is enhanced by a drop in pH. nih.gov

Stereoisomeric Contributions to Receptor Affinity and Degradation Pathways

Atracurium is a complex molecule with four chiral centers, resulting in its existence as a mixture of ten stereoisomers. nih.govresearchgate.net These isomers are not pharmacologically equivalent, and their stereochemistry significantly influences both their potency and their degradation. The mixture consists of three geometric isomer groups: cis-cis (approx. 58%), cis-trans (approx. 36%), and trans-trans (approx. 6%). wikipedia.org

Research into the individual isomers revealed that their neuromuscular blocking potency varies considerably. A study in cats demonstrated a tenfold variation in potency among six of the isomers. nih.gov Notably, the "R-series" isomers were found to be more potent than their corresponding "S-series" counterparts. nih.gov

| Isomer Configuration | Relative Potency (Compared to Atracurium) | Key Characteristics |

| 1R-cis, 1'R-cis (Cisatracurium) | More potent than the mixture nih.govijss-sn.com | Lacks histamine-releasing propensity nih.gov |

| R-series Isomers | Generally more potent nih.gov | Higher affinity for the receptor |

| S-series Isomers | Generally less potent nih.gov | Lower affinity for the receptor |

| S,Trans-S', Trans Isomers | Less potent | Relatively short duration of action nih.gov |

The data in this table is based on comparative studies and illustrates the general trends in stereoisomeric potency. nih.gov

The stereochemical configuration also affects the metabolic pathway. For example, cisatracurium (B1209417), the single 1R-cis, 1'R-cis isomer, is preferentially degraded and inactivated through Hofmann elimination. nih.gov This process is a chemical degradation that occurs at physiological pH and temperature, further contributing to its predictable clearance. wikipedia.org

Computational Chemistry Approaches to Predict and Elucidate SAR/QSAR

The elucidation of structure-activity and quantitative structure-activity relationships (SAR/QSAR) for complex molecules like atracurium is greatly aided by computational chemistry. dntb.gov.ua These in silico methods allow researchers to model and predict the behavior of molecules, saving time and resources in drug design. researchgate.net

Molecular Docking : This technique is used to simulate the interaction between a ligand (like an atracurium isomer) and its receptor (the nicotinic ACh receptor). nih.govnih.gov By modeling how each isomer fits into the receptor's binding sites, researchers can predict their binding affinity and rationalize the observed differences in potency. For instance, docking studies can help visualize why R-series isomers might form more favorable interactions with the receptor than S-series isomers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For benzylisoquinolinium agents, a QSAR model could correlate descriptors like inter-onium distance, the number and position of methoxy groups, and lipophilicity with neuromuscular blocking potency.

Free Energy Perturbation (FEP) : Advanced physics-based methods like FEP can be used to accurately calculate the free energy changes associated with small molecular modifications, such as changing a functional group or altering stereochemistry. youtube.com This allows for the precise prediction of how specific structural changes will impact binding affinity and stability, guiding the design of more effective analogues.

These computational tools are integral to modern drug discovery, providing a rational basis for the design and optimization of new drug candidates. nih.gov

Design Rationale for Next-Generation Benzylisoquinolinium Neuromuscular Blocking Agents (e.g., cisatracurium)

The development of next-generation agents like cisatracurium was a direct result of detailed SAR studies on the atracurium mixture. The primary goal was to improve upon the original drug by isolating a single isomer with a more favorable pharmacological profile. oup.com

The design rationale for cisatracurium was based on the following key findings from the study of atracurium's isomers:

Increased Potency : The 1R-cis, 1'R-cis isomer was identified as being approximately three to four times more potent than the atracurium mixture. anesthesiologypaper.comijss-sn.com This allows for the administration of a lower dose to achieve the same level of neuromuscular blockade.

Improved Side-Effect Profile : A significant drawback of atracurium was its tendency to cause histamine (B1213489) release, which could lead to transient skin flushing and hypotension. wikipedia.org The 1R-cis, 1'R-cis isomer (cisatracurium) was found to be virtually devoid of this histamine-releasing propensity, resulting in greater cardiovascular stability. nih.govijss-sn.com

Predictable Metabolism : Like the parent mixture, cisatracurium undergoes organ-independent metabolism via Hofmann elimination, a key advantage that was deliberately retained. nih.govanesthesiologypaper.com

By isolating the most active and safest stereoisomer, researchers were able to develop cisatracurium, a drug that offered the clinical benefits of atracurium—such as organ-independent clearance—but with higher potency and a significantly improved safety margin. nih.govnih.gov This targeted approach represents a classic example of rational drug design, where a deep understanding of SAR led to a clinically superior therapeutic agent.

Advanced Analytical Methodologies for Atracurium Besilate and Its Metabolites

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the quantitative analysis of atracurium (B1203153) besilate and its degradation products. davidpublisher.comresearchgate.net Reversed-phase HPLC methods are commonly employed for their ability to separate the polar parent compound from its less polar metabolites. davidpublisher.comresearchgate.net A typical method involves a C18 column and a mobile phase consisting of an aqueous buffer, such as potassium dihydrogen phosphate (B84403), mixed with organic modifiers like methanol (B129727) and acetonitrile (B52724). davidpublisher.comresearchgate.net The pH of the mobile phase is often adjusted to an acidic value (e.g., 3.1) to ensure good peak shape and resolution. davidpublisher.comresearchgate.net

For instance, one validated HPLC method successfully separates atracurium besilate from laudanosine (B1674548) with retention times of approximately 19.33 minutes for atracurium and 2.34 minutes for laudanosine, using UV detection at 280 nm. davidpublisher.com Another HPLC method, designed for the simultaneous analysis of atracurium and thiopental, utilized a Promosil C18 column with a mobile phase of 80% methanol and 20% 0.1 M phosphate buffer (pH 6.5), achieving separation in under 6 minutes. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, which is particularly vital for bioanalytical applications where sample volumes are small and concentrations are low. researchgate.netresearchgate.net This technique allows for quantification down to the nanogram per milliliter (ng/mL) range in complex biological matrices like plasma or whole blood. researchgate.netresearchgate.net LC-MS/MS methods have been developed for the screening and determination of atracurium and its metabolite laudanosine, among other neuromuscular blocking agents. researchgate.net

| Technique | Column | Mobile Phase | Flow Rate | Detection | Analyte(s) | Reference |

|---|---|---|---|---|---|---|

| HPLC | C18 (150 mm × 4.5 mm, 5 µm) | 0.075 M KH₂PO₄ (pH 3.1) : Methanol : Acetonitrile (50:30:20, v/v/v) | 1.0 mL/min | UV at 280 nm | Atracurium Besilate, Laudanosine | davidpublisher.comresearchgate.net |

| HPLC | Promosil C18 | Methanol : 0.1 M Phosphate Buffer (pH 6.5) (80:20, v/v) | Not Specified | UV at 240 nm | Atracurium, Thiopental | researchgate.net |

| LC-MS | Not Specified | Not Specified | Not Specified | Electrospray Mass Spectrometry | Atracurium, Laudanosine, other NDBAs | researchgate.net |

| HPLC-CAD | Thermo C18 (150 mm × 4.0 mm, 3 µm) | Gradient: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Methanol | 0.5 mL/min | Charged Aerosol Detection (CAD) | Atracurium, Cisatracurium (B1209417), Mivacurium, Impurities | researchgate.net |

Mass Spectrometry (MS) Applications in Metabolite Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the identification and structural confirmation of atracurium besilate's metabolites and degradation products. davidpublisher.comresearchgate.net The primary metabolite, laudanosine, is formed through the Hofmann elimination pathway, a key feature of atracurium's in vivo degradation. researchgate.net The structure of degradation products, including laudanosine, has been confirmed using mass spectrometry in conjunction with other techniques like infrared spectroscopy. davidpublisher.com

Liquid chromatography-electrospray-mass spectrometry (LC-ESI-MS) is a powerful combination for this purpose. researchgate.netresearchgate.net It allows for the sensitive detection and identification of compounds in complex mixtures. For example, an LC-MS method was developed to identify and quantify six non-depolarizing neuromuscular blocking agents, including atracurium and laudanosine, in biological fluids. researchgate.net More advanced techniques, such as time-of-flight mass spectrometry (TOF-MS) with electrospray ionization, have been used to identify various other impurities present in atracurium and related compounds. researchgate.net These high-resolution mass spectrometry methods provide accurate mass measurements, which are critical for determining the elemental composition and elucidating the structures of unknown impurities and metabolites.

Spectroscopic Techniques for Quantitative Analysis and Degradation Monitoring (e.g., UV-Vis, NMR, Fluorescence)

Various spectroscopic techniques are utilized for the analysis of atracurium besilate.

UV-Vis Spectrophotometry: This is the most common detection method used with HPLC for the quantification of atracurium. davidpublisher.comresearchgate.net The compound exhibits a significant chromophore, allowing for detection at specific wavelengths, typically around 280 nm or 282 nm. davidpublisher.comresearchgate.net This method is robust for assaying pharmaceutical formulations and for stability-indicating studies that monitor the degradation of atracurium and the formation of laudanosine. davidpublisher.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been applied to study atracurium and its metabolites. conicet.gov.arata-journal.org It provides detailed structural information and has been used to elucidate the chiral recognition mechanisms of atracurium besilate's positional isomers. conicet.gov.ar Furthermore, ¹H NMR spectroscopic analysis has been employed in toxicological studies to identify metabolites like formate (B1220265) and glycolate (B3277807) in serum and urine samples from poisoned patients, demonstrating its utility in metabolic investigations. ata-journal.org

Fluorescence Spectroscopy: Atracurium and its related compounds possess native fluorescence, which can be exploited for analytical purposes. researchgate.net Methods based on fluorescence detection coupled with HPLC have been developed, offering high sensitivity. researchgate.net For example, a related neuromuscular blocker, mivacurium, shows strong native fluorescence in methanol at 317 nm after excitation at 230 nm, and similar principles can be applied to develop sensitive assays for atracurium. researchgate.net

Method Validation Criteria for Bioanalytical Assays in Preclinical Research (e.g., selectivity, linearity, accuracy, precision, limit of quantification)

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of data in preclinical research. Assays for atracurium besilate are validated according to international guidelines, assessing several key parameters.

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, and endogenous matrix components.

Linearity: The assay must demonstrate a linear relationship between the instrumental response and the known concentration of the analyte over a specific range. For an HPLC method, atracurium besilate showed linearity in the concentration range of 1-8 µg/mL. davidpublisher.com Another method demonstrated linearity from 2.0 to 30.0 µg/mL for atracurium. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For one atracurium assay, the precision (expressed as RSD) was found to be 0.648%. davidpublisher.com

Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. For a reversed-phase HPLC method, the LOQ for atracurium besilate was 0.1635 µg/mL and the LOD was 0.0539 µg/mL. davidpublisher.com A more sensitive HPLC method reported an LOQ of 0.73 µg/mL and an LOD of 0.24 µg/mL for atracurium. researchgate.net

| Method | Parameter | Value | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Linearity Range | 1-8 µg/mL | davidpublisher.com |

| LOD | 0.0539 µg/mL | davidpublisher.com | |

| LOQ | 0.1635 µg/mL | davidpublisher.com | |

| Precision (RSD) | 0.648% | davidpublisher.com | |

| HPLC | Linearity Range | 2.0-30.0 µg/mL | researchgate.net |

| LOD | 0.24 µg/mL | researchgate.net | |

| LOQ | 0.73 µg/mL | researchgate.net |

Sample Preparation and Matrix Effects in the Analysis of Biological Specimens

The analysis of atracurium besilate in biological specimens such as plasma or whole blood requires meticulous sample preparation to remove interfering substances and concentrate the analyte. researchgate.netresearchgate.net Common techniques include protein precipitation, where a solvent like acetonitrile is added to precipitate proteins, followed by centrifugation to obtain a clear supernatant for analysis. researchgate.net Due to the instability of atracurium, samples may require immediate acidification upon collection to prevent degradation. researchgate.net

A significant challenge in the bioanalysis of atracurium using LC-MS/MS is the "matrix effect." researchgate.net This phenomenon, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement in the mass spectrometer's ion source. researchgate.net These effects can compromise the accuracy and precision of the assay. Therefore, developing robust sample preparation methods, such as solid-phase extraction (SPME), is crucial to minimize matrix effects. researchgate.net Careful selection of an internal standard that behaves similarly to the analyte can also help to compensate for these effects. researchgate.net

Emerging Research Directions and Chemical Biology Applications

Investigation of Novel Atracurium (B1203153) Besilate Derivatives and Analogues with Modified Degradation Profiles

The core structure of atracurium was the result of rational drug design aimed at creating a molecule that undergoes predictable chemical degradation, or chemodegradation, at physiological pH and temperature. semanticscholar.orgwikipedia.org This process is primarily governed by two mechanisms: Hofmann elimination and ester hydrolysis. wikipedia.orgld99.com Research into novel derivatives and analogues focuses on modifying these degradation pathways to create compounds with different stability profiles.

Hofmann elimination is a non-enzymatic, base-catalyzed chemical reaction that is dependent on pH and temperature. wikipedia.orgld99.com An increase in pH or temperature accelerates the degradation. wikipedia.org This reaction cleaves the molecule, leading to the formation of laudanosine (B1674548) and a quaternary monoacrylate. researchgate.netnih.gov The second pathway, ester hydrolysis, is catalyzed by non-specific plasma esterases and is influenced by pH in the opposite manner to Hofmann elimination, being accelerated by more acidic conditions. ld99.comnih.gov While initial studies suggested a major role for ester hydrolysis, it is now understood that Hofmann elimination is the principal degradation route at physiological pH, with ester hydrolysis playing a secondary role, primarily in the breakdown of the initial degradation products. wikipedia.orgresearchgate.netresearchgate.net

The design of new atracurium analogues hinges on altering the susceptibility of the molecule to these two pathways. Theoretical modifications could include:

Modifying the Carbonyl Group Proximity: The Hofmann elimination is influenced by the electron-withdrawing nature of the carbonyl groups in the ester linkages. Changing the distance or electronic environment of these groups relative to the quaternary ammonium (B1175870) centers could predictably alter the rate of this spontaneous chemical breakdown.

Stereoisomerism: Atracurium is a mixture of ten stereoisomers. Its single isomer, cisatracurium (B1209417), was developed to have different properties. Research has shown that different stereoisomers of atracurium have varying degradation rates. researchgate.net This highlights that the specific three-dimensional arrangement of the molecule is a key determinant of its stability, offering a rich field for the synthesis and evaluation of new, single-isomer analogues with precisely controlled degradation profiles.

The development of such novel derivatives is not aimed at clinical application but at creating a library of research compounds with a spectrum of stabilities. These analogues could serve as tools to study the kinetics of chemical degradation in different environments or to investigate structure-activity relationships in receptor binding studies where a controlled duration of action is required.

In Vitro Studies on Non-Nicotinic Receptor Interactions and Off-Target Binding of Atracurium and its Metabolites

While atracurium's primary pharmacological target is the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, research has explored the off-target binding of both the parent compound and its principal metabolites, particularly laudanosine. researchgate.netnih.gov

Atracurium itself demonstrates some interaction with neuronal nAChRs. One study found it acts as a competitive antagonist at α4β2 and α7 neuronal nicotinic receptors, while exhibiting noncompetitive blockade at α3β4 receptors. nih.gov Another study determined the apparent dissociation constant (KB) of atracurium for embryonic-type nicotinic acetylcholine receptor channels to be approximately 1 µM. wikipedia.org

The majority of off-target research has focused on laudanosine, a major degradation product formed via both Hofmann elimination and ester hydrolysis. researchgate.netnih.gov Laudanosine is known to cross the blood-brain barrier and can act as a central nervous system stimulant. researchgate.netresearchgate.netnih.gov In vitro studies have revealed that laudanosine interacts with a range of non-nicotinic receptors. It has been shown to bind to GABA receptors, opioid receptors, and glycine (B1666218) receptors. ld99.comresearchgate.netnih.gov Conversely, studies have indicated a lack of interaction with benzodiazepine (B76468) or muscarinic receptors. ld99.com At high concentrations, laudanosine can induce hypotension and bradycardia in animal models. researchgate.netnih.gov

Laudanosine's interaction with neuronal nicotinic receptors is complex, with evidence suggesting a dual mode of action involving both competition with acetylcholine and steric hindrance through ionic pore blockade. nih.gov The table below summarizes the known non-nicotinic receptor interactions of laudanosine based on available in vitro research.

| Metabolite | Receptor Target | Interaction Type | Reference |

|---|---|---|---|

| Laudanosine | GABA Receptors | Interaction | ld99.comresearchgate.netnih.gov |

| Laudanosine | Opioid Receptors | Interaction | ld99.comresearchgate.netnih.gov |

| Laudanosine | Glycine Receptors | Interaction | ld99.com |

| Laudanosine | Neuronal Nicotinic Acetylcholine Receptors | Competitive and Non-competitive (Pore Block) | nih.gov |

| Laudanosine | Benzodiazepine Receptors | No Interaction | ld99.com |

| Laudanosine | Muscarinic Receptors | No Interaction | ld99.com |

These off-target interactions are primarily of interest from a chemical biology and toxicology perspective, providing insight into the broader pharmacological profile of atracurium's breakdown products.

Computational Modeling and Molecular Dynamics Simulations of Atracurium-Enzyme/Protein Interactions (excluding clinical relevance)

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, offers powerful tools for investigating drug-protein interactions at an atomic level. wikipedia.org These methods can predict the binding mode and affinity of a ligand to its receptor and simulate the dynamic behavior of the complex over time. wikipedia.orgnih.gov While these techniques are widely applied in drug discovery, specific computational studies focusing on atracurium besilate are not prevalent in the published literature. However, the principles of these methods can be applied to understand atracurium's interactions with relevant proteins.

Potential Applications in Atracurium Research:

Interaction with Nicotinic Acetylcholine Receptor (nAChR): The nAChR is the primary target of atracurium. nih.gov Molecular docking could be used to predict the binding pose of atracurium and its various stereoisomers within the ligand-binding domain of different nAChR subtypes. MD simulations could then be employed to analyze the stability of these docked poses, revealing key amino acid residues involved in the interaction and elucidating the structural basis for its antagonist activity. Such simulations could also explore the conformational changes induced in the receptor upon atracurium binding. wikipedia.org

Interaction with Carboxylesterases: Ester hydrolysis by non-specific carboxylesterases is a secondary pathway for atracurium degradation. ld99.comnih.gov Computational studies could model the interaction between atracurium and the active site of these enzymes. Docking could identify the most likely binding orientation for hydrolysis, and subsequent quantum mechanics/molecular mechanics (QM/MM) simulations could model the enzymatic reaction itself, providing insights into the catalytic mechanism and the factors determining the rate of hydrolysis.

Plasma Protein Binding: Atracurium is known to bind to plasma proteins like albumin. ld99.com Computational docking and MD simulations could be used to identify the specific binding sites on human serum albumin and calculate the theoretical binding free energy, complementing experimental binding data. nih.gov

While direct computational research on atracurium is limited, the methodologies provide a framework for future investigations into its molecular interactions, contributing to a more complete understanding of its chemical and biological behavior outside of a clinical context.

Applications of Atracurium Besilate as a Chemical Probe in Neurotransmitter Receptor Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a particular protein or pathway. Due to its well-defined mechanism of action as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), atracurium besilate has found applications as a chemical probe in fundamental research. nih.govdrugbank.com Its utility stems from its ability to selectively block nAChR function, allowing researchers to investigate the role of cholinergic signaling in various biological processes.

One notable example is the use of atracurium besilate to study the function of neurotransmitter signaling in cancer. A study investigating glioblastoma stem cells (GSCs) used atracurium as a tool to probe the role of AChRs. The research demonstrated that atracurium besilate could induce astroglial differentiation in GSCs, likely through the inhibition of AChRs. nih.gov This finding identified atracurium as an attractive lead compound for modulating neurotransmitter signaling in this specific cancer context, showcasing its value as a research tool beyond neuromuscular blockade. nih.gov

Furthermore, the kinetic properties of atracurium have been leveraged in basic receptor research. Studies have used atracurium to assay the dissociation constant at the motor end-plate, providing quantitative data on receptor-ligand interactions. nih.gov Even though atracurium is a mixture of isomers, it has been shown to behave kinetically like a single substance, which simplifies its use in such experimental models. nih.gov

The breakdown products of atracurium, such as laudanosine and the quaternary monoacrylate, have also been used in pharmacological studies to characterize their own effects on neuromuscular and cardiovascular systems, further expanding the utility of the atracurium chemical family as research tools. nih.gov

Q & A

Q. Q1. How is atracurium besylate synthesized, and what role does bis(benzenesulfonic acid) play in its stability?

Methodological Answer: Atracurium besylate is synthesized via a multi-step process involving esterification and salt formation. Bis(benzenesulfonic acid) acts as a counterion to enhance solubility and stability by preventing aggregation of the neuromuscular blocking agent. Stability studies should monitor pH (adjusted to 3.5–4.5 using benzenesulfonic acid) and degradation products (e.g., laudanosine) under refrigerated storage (2–8°C) using HPLC with a C18 column and UV detection at 280 nm .

Q. Q2. What experimental protocols are recommended for assessing the purity of atracurium besylate in pharmaceutical formulations?

Methodological Answer: Follow pharmacopeial guidelines (e.g., USP/EP) for HPLC analysis:

- Mobile phase: Buffer solution (pH 4.0) and acetonitrile in gradient mode.

- System suitability: Heat standard solutions to 90°C for 30 minutes to generate degradation products (e.g., cisatracurium) for resolution validation.

- Validation: Include tests for linearity (0.02–2 mg/mL), precision (RSD <2%), and recovery (98–102%) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in pharmacokinetic data for atracurium besylate across species (e.g., rabbits vs. humans)?

Methodological Answer: Discrepancies in teratogenicity studies (e.g., rabbit subcutaneous models vs. human IV administration) require:

- Comparative metabolism analysis: Use LC-MS to quantify laudanosine (toxic metabolite) levels in plasma.

- Species-specific enzyme profiling: Compare esterase activity in human vs. rabbit serum to explain metabolic rate differences.

- In vitro models: Employ hepatocyte cultures to simulate interspecies degradation pathways .

Q. Q4. What advanced analytical techniques are suitable for characterizing bis(benzenesulfonic acid) derivatives in complex matrices?

Methodological Answer: For structural elucidation and impurity profiling:

- NMR spectroscopy: Use H and C NMR to confirm sulfonic acid group positioning (e.g., para vs. ortho substitution).

- High-resolution MS: Detect trace impurities (e.g., sodium/potassium salts) with <1 ppm mass accuracy.

- X-ray crystallography: Resolve crystal structures to validate stereochemistry in derivatives like 4,4′-(phenylphosphinidene)bis(benzenesulfonic acid) .

Q. Q5. How can researchers optimize HPLC parameters to detect degradation products of atracurium besylate under accelerated stability conditions?

Methodological Answer:

- Column selection: Use a polar-embedded C18 column to separate polar degradation products (e.g., quaternary ammonium compounds).

- Detection wavelength: Switch to 254 nm for improved sensitivity toward bis(benzenesulfonic acid) byproducts.

- Forced degradation: Expose samples to oxidative (HO), thermal (60°C), and photolytic (UV light) stress, then quantify degradation using validated calibration curves .

Data Analysis and Interpretation

Q. Q6. What statistical methods are appropriate for analyzing variability in atracurium’s dose-response curves across patient populations?

Methodological Answer:

- Nonlinear regression: Fit sigmoidal Emax models to dose-response data using software like GraphPad Prism.

- ANOVA with post-hoc tests: Compare ED values (0.4–0.5 mg/kg) between cohorts (e.g., renal impairment vs. healthy subjects).

- Bootstrap resampling: Estimate confidence intervals for potency metrics in small-sample studies .

Q. Q7. How can researchers address conflicting reports on the pH-dependent stability of bis(benzenesulfonic acid) salts?

Methodological Answer:

- Controlled stability studies: Incubate salts at pH 2–9 and analyze degradation kinetics via ion chromatography.

- DFT calculations: Model protonation states of sulfonic acid groups to predict stability trends.

- Cross-reference pharmacopeial data: Validate findings against USP/EP monographs for related compounds .

Experimental Design Considerations

Q. Q8. What in vitro models best replicate the Hofmann elimination pathway of atracurium in human plasma?

Methodological Answer:

- Simulated physiological buffers: Use phosphate-buffered saline (pH 7.4, 37°C) with esterase inhibitors to isolate Hofmann elimination.

- LC-MS/MS monitoring: Quantify atracurium and laudanosine hourly over 24 hours.

- Comparative studies: Include control experiments with esterase-rich matrices (e.g., human liver microsomes) to differentiate enzymatic vs. non-enzymatic degradation .

Q. Q9. How should researchers design studies to investigate synergistic effects between bis(benzenesulfonic acid) derivatives and other neuromuscular blockers?

Methodological Answer:

- Isometric force transduction: Measure twitch suppression in rodent phrenic nerve-hemidiaphragm preparations.

- Fractional inhibitory concentration (FIC) analysis: Calculate synergy scores for combinations with rocuronium or vecuronium.

- Molecular docking: Predict interactions between bis(benzenesulfonic acid) and acetylcholine receptor subunits .

Critical Evaluation of Literature

Q. Q10. How can researchers critically assess the reliability of published data on bis(benzenesulfonic acid) derivatives?

Methodological Answer:

- Source validation: Prioritize peer-reviewed journals and pharmacopeial standards (e.g., USP, EP) over non-academic databases.

- Reproducibility checks: Replicate key experiments (e.g., synthesis protocols) with independent analytical methods.

- Bias assessment: Scrutinize conflicts of interest in studies funded by pharmaceutical manufacturers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.